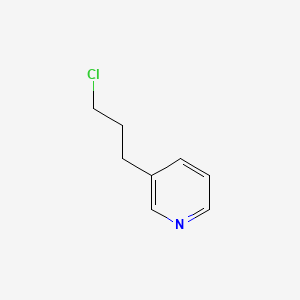

3-(3-Chloropropyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloropropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMAZKNPBZDWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276837 | |

| Record name | 3-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21011-66-5 | |

| Record name | 3-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Chloropropyl)pyridine chemical properties

An In-depth Technical Guide to 3-(3-Chloropropyl)pyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds are indispensable scaffolds for the development of novel therapeutic agents and functional materials.[1] Among these, pyridine derivatives hold a position of prominence due to their unique physicochemical properties, including water solubility, chemical stability, and their capacity to form hydrogen bonds, which are crucial for biological interactions.[2][3] this compound, a bifunctional molecule featuring both a nucleophilic pyridine ring and an electrophilic alkyl chloride chain, serves as a versatile and highly valuable building block.

This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity profile, and key applications of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into the causality behind its chemical behavior and synthetic utility.

Physicochemical and Spectroscopic Profile

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. This compound is a liquid at room temperature with a characteristic boiling point under reduced pressure. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 21011-66-5 | [4][5] |

| Molecular Formula | C₈H₁₀ClN | [6] |

| Molecular Weight | 155.62 g/mol | [6] |

| Boiling Point | 60-61 °C at 0.4 Torr | [4] |

| Density | 1.085 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 5.39 ± 0.10 (Predicted) | [4] |

| SMILES | C1(CCCCl)=CN=C-C=C1 | N/A |

| InChI Key | AUGHIHYKUVKATF-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit distinct signals for the aromatic protons of the pyridine ring, typically in the δ 7.0-8.5 ppm region. The proton adjacent to the nitrogen atom will be the most downfield. The aliphatic propyl chain will show three distinct signals: a triplet around δ 3.6 ppm corresponding to the methylene group attached to the chlorine (-CH₂Cl), a triplet around δ 2.8 ppm for the methylene group attached to the pyridine ring (Ar-CH₂-), and a multiplet (quintet or sextet) around δ 2.1 ppm for the central methylene group (-CH₂-). The integration of these signals will be in a 4:2:2:2 ratio (aromatic:CH₂Cl:ArCH₂:CH₂).[7][8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display five signals in the aromatic region for the five distinct pyridine carbons and three signals in the aliphatic region for the propyl chain carbons. The carbon attached to the chlorine atom will appear around 44-46 ppm.

-

IR (Infrared) Spectroscopy: Key absorption bands include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2960 cm⁻¹). Characteristic C=C and C=N stretching vibrations for the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. A distinct C-Cl stretching band will be present in the fingerprint region, typically around 650-800 cm⁻¹.[9]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 155. A characteristic (M+2)⁺ peak at m/z 157 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Synthesis of this compound

The most direct and common synthesis of this compound involves the chlorination of 3-(pyridin-3-yl)propan-1-ol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality Behind Reagent Choice: Thionyl chloride is preferred over other chlorinating agents like HCl because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This facilitates their removal from the reaction mixture, simplifying the purification of the final product and driving the reaction to completion according to Le Châtelier's principle. The reaction proceeds via a chlorosulfite intermediate, which undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with inversion of configuration if a chiral center were present.

Detailed Experimental Protocol

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes) is assembled.

-

Inert Atmosphere: The system is purged with an inert gas, such as nitrogen or argon, to prevent side reactions with atmospheric moisture.

-

Reagent Charging: 3-(Pyridin-3-yl)propan-1-ol is dissolved in a suitable dry, non-protic solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) and added to the reaction flask.[10] The solution is then cooled to 0 °C in an ice bath.

-

Reagent Addition: Thionyl chloride (SOCl₂, typically 1.2-1.5 molar equivalents) is dissolved in the same dry solvent and added dropwise to the stirred alcohol solution via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The mixture is cooled to room temperature, and the excess solvent and thionyl chloride are carefully removed under reduced pressure (rotary evaporation).

-

Neutralization: The residue is cautiously quenched by pouring it over crushed ice and then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is ~8.

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the electrophilic carbon atom bonded to the chlorine and the nucleophilic nitrogen atom of the pyridine ring.

Nucleophilic Substitution at the Propyl Chain

The primary and most synthetically useful reaction is the nucleophilic substitution of the chloride, which is a good leaving group. This allows for the facile introduction of a wide variety of functional groups.

Mechanism: The reaction typically proceeds via a standard Sₙ2 mechanism. A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The electron-withdrawing nature of the pyridine ring can slightly decrease the electron density on the alkyl chain, potentially making the α-carbon more susceptible to nucleophilic attack.

Common nucleophiles include:

-

Amines (Primary and Secondary): To form secondary and tertiary amines, respectively. This is a cornerstone reaction for building more complex pharmaceutical intermediates.

-

Thiols: To form thioethers.

-

Alkoxides and Phenoxides: To form ethers.

-

Cyanide: To extend the carbon chain by one carbon, forming a nitrile.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be:

-

Protonated: By acids to form pyridinium salts.

-

Alkylated: By other alkylating agents to form quaternary pyridinium salts.

-

Oxidized: By peracids (e.g., m-CPBA) to form the corresponding N-oxide. This modification can alter the electronic properties of the pyridine ring, directing subsequent electrophilic substitution reactions.[11]

Reaction Pathway Diagram: Synthesis of an Amine Derivative

Caption: Sₙ2 reaction of this compound with an amine.

Applications in Drug Discovery and Development

Pyridine and its derivatives are integral components of numerous FDA-approved drugs and are widely used as key building blocks in the synthesis of new pharmaceutical candidates.[12][13] The dual functionality of this compound makes it an exceptionally useful synthon for introducing a pyridin-3-ylpropyl moiety into target molecules. This group can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability, and can participate in crucial binding interactions (e.g., hydrogen bonding, π-stacking) with biological targets like enzymes and receptors.[1][2]

Its application spans various therapeutic areas, including but not limited to:

-

Antihistamines: As a precursor for compounds that antagonize histamine receptors.

-

Antipsychotics: In the synthesis of molecules targeting dopamine and serotonin receptors.

-

Gastrointestinal Agents: As a building block for drugs treating acid-related disorders.[12]

The ability to readily connect this scaffold to amines, thiols, and other nucleophilic groups allows for its use in combinatorial chemistry and the rapid generation of compound libraries for high-throughput screening.

Safety and Handling

As with any chlorinated organic compound and pyridine derivative, this compound must be handled with appropriate safety precautions in a well-ventilated fume hood.[14]

-

Hazards: It is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]

Conclusion

This compound is a fundamentally important heterocyclic intermediate whose value is derived from its bifunctional nature. A thorough understanding of its chemical properties, reactivity, and synthetic pathways is essential for its effective utilization. The reliable synthesis from its corresponding alcohol and its predictable reactivity in Sₙ2 reactions make it a go-to building block for medicinal chemists. As the demand for novel and more effective pharmaceuticals continues to grow, the role of versatile synthons like this compound in accelerating the drug discovery and development process remains as critical as ever.

References

-

PrepChem. (n.d.). Synthesis of 4-(3-chloropropyl)pyridine (21). Retrieved from PrepChem.com. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from Cole-Parmer. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-Chloropropyl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine, 2-(3-chloropropyl)-, hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from Chempanda. [Link]

- Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.

-

Wikipedia. (n.d.). 3-Chloropyridine. Retrieved from Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Das, D., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, NIH. [Link]

-

(PDF) Inam, M. A., & G-Muthamilselvan. (n.d.). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link]

-

Schrödinger. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from Schrödinger. [Link]

-

Various Authors. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from Organic Chemistry at CU Boulder. [Link]

-

LibreTexts. (2021). 8: NMR and IR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. 3-(3-CHLORO-PROPYL)-PYRIDINE | 21011-66-5 [amp.chemicalbook.com]

- 5. This compound | 21011-66-5 [sigmaaldrich.com]

- 6. 4-(3-Chloropropyl)pyridine | C8H10ClN | CID 205442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. lehigh.edu [lehigh.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. prepchem.com [prepchem.com]

- 11. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. nbinno.com [nbinno.com]

- 13. bcrcp.ac.in [bcrcp.ac.in]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Chloropropyl)pyridine from 3-Pyridinepropanol

Introduction

3-(3-Chloropropyl)pyridine is a valuable bifunctional molecule and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, incorporating a reactive alkyl chloride and a pyridine moiety, allows for diverse subsequent chemical modifications. This guide provides a comprehensive technical overview of a robust and widely employed method for its synthesis: the chlorination of 3-pyridinepropanol using thionyl chloride (SOCl₂).

This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and addresses critical aspects of purification, characterization, and safety.

Reaction Overview and Mechanistic Insights

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride is a classic and efficient transformation in organic synthesis. The reaction proceeds through the formation of a highly reactive intermediate, an alkyl chlorosulfite, which then undergoes nucleophilic substitution.

The Underlying Chemistry: Why Thionyl Chloride?

Thionyl chloride is an excellent choice for this conversion for several key reasons:

-

High Reactivity: It readily reacts with alcohols to form a good leaving group.

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[1] Their gaseous nature allows for easy removal from the reaction mixture, driving the equilibrium towards the product.

-

Controllable Stereochemistry: The stereochemical outcome can often be controlled by the reaction conditions, though this is not a factor for the primary alcohol in 3-pyridinepropanol.

Reaction Mechanism

The reaction mechanism involves two main stages:

-

Formation of the Alkyl Chlorosulfite Intermediate: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form the alkyl chlorosulfite intermediate.

-

Nucleophilic Substitution: The chloride ion, a good nucleophile, then attacks the carbon atom bearing the chlorosulfite group in an SN2 fashion. This results in the formation of the desired alkyl chloride and the release of sulfur dioxide gas.

The presence of the basic pyridine nitrogen in the starting material, 3-pyridinepropanol, necessitates careful control of the reaction conditions to avoid unwanted side reactions, such as the formation of a pyridinium salt by reaction with the generated HCl.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism for the chlorination of 3-pyridinepropanol with thionyl chloride.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 3-Pyridinepropanol | C₈H₁₁NO | 137.18 | 10.0 g (72.9 mmol) | 98% |

| Thionyl Chloride | SOCl₂ | 118.97 | 10.4 g (87.5 mmol) | >99% |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | >99.8% |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~150 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel (500 mL)

-

Standard laboratory glassware

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser fitted with a calcium chloride drying tube, and a thermometer. Ensure all glassware is thoroughly dried.

-

Initial Solution: In the flask, dissolve 10.0 g (72.9 mmol) of 3-pyridinepropanol in 100 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Addition of Thionyl Chloride: Add 10.4 g (6.2 mL, 87.5 mmol, 1.2 equivalents) of thionyl chloride to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution over approximately 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with stirring. This will quench the excess thionyl chloride.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the effervescence ceases and the pH of the aqueous layer is approximately 8.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine all the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₈H₁₀ClN |

| Molar Mass | 155.62 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 110-115 °C at 10 mmHg |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.50 (m, 2H, pyridine H-2, H-6)

-

δ 7.55 (m, 1H, pyridine H-4)

-

δ 7.25 (m, 1H, pyridine H-5)

-

δ 3.58 (t, J = 6.4 Hz, 2H, -CH₂-Cl)

-

δ 2.80 (t, J = 7.6 Hz, 2H, Ar-CH₂-)

-

δ 2.15 (quintet, J = 7.0 Hz, 2H, -CH₂-CH₂-CH₂-)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 150.1 (pyridine C-6)

-

δ 147.8 (pyridine C-2)

-

δ 136.5 (pyridine C-4)

-

δ 135.9 (pyridine C-3)

-

δ 123.5 (pyridine C-5)

-

δ 44.5 (-CH₂-Cl)

-

δ 32.8 (-CH₂-CH₂-CH₂-)

-

δ 30.1 (Ar-CH₂-)

-

-

IR (neat):

-

~3050 cm⁻¹ (aromatic C-H stretch)

-

~2950 cm⁻¹ (aliphatic C-H stretch)

-

~1590, 1475, 1425 cm⁻¹ (pyridine ring vibrations)

-

~710 cm⁻¹ (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

m/z (%): 155 (M⁺), 120, 93, 78

-

Safety Considerations

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves, safety goggles, and a lab coat, is mandatory. Ensure that all glassware is dry before use.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Hydrogen Chloride: The reaction generates HCl gas, which is corrosive and an irritant to the respiratory system. The reaction should be performed in a well-ventilated fume hood.

-

Quenching: The quenching of excess thionyl chloride with ice is an exothermic process and should be done slowly and cautiously.

Troubleshooting

-

Low Yield:

-

Incomplete reaction: Ensure the reaction is stirred for a sufficient amount of time. Monitor by TLC until the starting material is consumed.

-

Loss during work-up: Ensure the pH of the aqueous layer is basic (~8) before extraction to prevent the protonation of the pyridine nitrogen, which would make the product water-soluble.

-

Moisture contamination: Use anhydrous solvent and ensure all glassware is dry, as moisture will decompose the thionyl chloride.

-

-

Formation of Byproducts:

-

Polymerization: Overheating the reaction can sometimes lead to polymerization. Maintain the recommended reaction temperature.

-

Pyridinium salt formation: This can be minimized by the controlled addition of thionyl chloride at a low temperature.

-

Conclusion

The synthesis of this compound from 3-pyridinepropanol using thionyl chloride is a reliable and efficient method. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and taking appropriate safety precautions, researchers can consistently obtain this valuable intermediate in high yield and purity. Careful control of reaction conditions, particularly temperature and moisture, is paramount to success. The characterization data provided serves as a benchmark for product validation, ensuring the integrity of the synthesized material for subsequent applications in research and development.

References

-

Thionyl chloride. National Center for Biotechnology Information. PubChem Compound Database. CID 24386. [Link]

-

3-Pyridinepropanol. National Center for Biotechnology Information. PubChem Compound Database. CID 76009. [Link]

- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

-

Thionyl chloride is widely used in organic synthesis especially for the conversion of alcohols to their corresponding chlorides often under reflux conditions. This reagent is often preferable to other reagents due to its gaseous byproduct (SO₂) for simplified purification.[1]

Sources

An In-depth Technical Guide to 3-(3-Chloropropyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloropropyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of pyridine, it possesses a unique combination of chemical properties stemming from the aromatic, electron-deficient pyridine ring and the reactive alkyl chloride side chain. This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, reactivity, and potential applications of this compound, with a particular focus on its role as a versatile building block in drug discovery and development. Pyridine and its derivatives are ubiquitous in pharmaceuticals and natural products, valued for their ability to engage in various biological interactions and for their synthetic tractability.[1] The introduction of an alkyl halide functionality at the 3-position of the pyridine ring opens up a wide array of possibilities for further molecular elaboration, making this compound a valuable intermediate for creating diverse chemical libraries.

Molecular and Physicochemical Properties

While specific experimental data for this compound is not widely available in public databases, its properties can be reliably predicted based on its structure and comparison with its isomers and related compounds.

Core Molecular Information

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₁₀ClN | N/A |

| Molecular Weight | 155.62 g/mol | [2] |

| Canonical SMILES | C1=CC(=CN=C1)CCCCl | N/A |

| InChI Key | N/A | N/A |

| CAS Number | Not readily available | N/A |

Note: The lack of a readily available CAS number suggests that this compound is not a commonly stocked commercial compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates. For comparison, experimental data for the closely related 4-(3-Chloropropyl)pyridine (CAS: 5264-02-8) and 3-Chloropyridine (CAS: 626-60-8) are included where available.

| Property | Predicted Value for this compound | Experimental Value for 4-(3-Chloropropyl)pyridine | Experimental Value for 3-Chloropyridine |

| Boiling Point | ~220-240 °C (at 760 mmHg) | N/A | 148 °C |

| Melting Point | N/A | N/A | N/A |

| Density | ~1.1 g/cm³ | N/A | 1.194 g/cm³[3] |

| LogP (o/w) | ~2.1 | 1.9[2] | 1.33[4] |

| pKa (of pyridinium ion) | ~4.8 - 5.2 | N/A | 2.84[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | N/A | Slightly soluble in water.[4] |

The predicted boiling point is higher than that of 3-chloropyridine due to the increased molecular weight and van der Waals forces from the propyl chain. The LogP value suggests moderate lipophilicity, a common feature in drug candidates. The basicity (pKa) is expected to be slightly higher than that of 3-chloropyridine due to the electron-donating nature of the alkyl group.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the modification of pre-existing pyridine rings or the construction of the pyridine ring itself.

General Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Protocol: Chlorination of 3-Pyridinepropanol

This protocol is a generalized procedure based on standard methods for converting alcohols to alkyl chlorides.

Objective: To synthesize this compound from 3-Pyridinepropanol.

Materials:

-

3-Pyridinepropanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Pyridinepropanol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise via a dropping funnel. Causality: The reaction is exothermic and releases HCl and SO₂ gases; slow addition at low temperature controls the reaction rate and minimizes side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction may require gentle heating to reflux to go to completion.

-

Work-up: Carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Self-validation: The neutralization of excess acid is confirmed by the cessation of effervescence.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay between the pyridine ring and the chloropropyl side chain.

Reactions of the Pyridine Ring

The pyridine ring is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, it can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, under harsh conditions. The nitrogen atom is basic and can be protonated or alkylated.

Reactions of the Chloropropyl Side Chain

The primary alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles. This is the most synthetically useful handle on the molecule.

Caption: Nucleophilic substitution reactions of this compound.

Applications in Drug Development

The pyridine moiety is a common scaffold in many approved drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[1] 3-Alkylpyridine derivatives, in particular, have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chloropropyl chain allows for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound could be used to synthesize a potential kinase inhibitor.

Caption: Hypothetical synthesis of a kinase inhibitor.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the propyl chain protons. The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm) with splitting patterns indicative of a 3-substituted pyridine. The propyl chain protons will appear as multiplets in the upfield region (δ 2.0-3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five pyridine carbons and the three propyl carbons. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-Cl stretching: ~650-800 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum, likely obtained by electron ionization (EI), would show a molecular ion peak (M⁺) at m/z 155 and an M+2 peak at m/z 157 with an intensity ratio of approximately 3:1, characteristic of the presence of a single chlorine atom.[7] Fragmentation would likely involve the loss of a chlorine radical and cleavage of the propyl chain.

Safety and Handling

Potential Hazards:

-

Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Flammability: Combustible liquid.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, albeit less common, building block in organic synthesis with significant potential for applications in drug discovery. Its bifunctional nature, combining a pyridine core with a reactive alkyl chloride side chain, allows for the creation of a diverse range of complex molecules. While a comprehensive set of experimental data for this specific isomer is lacking in the public domain, its physical and chemical properties can be reasonably extrapolated from its isomers and related compounds. The synthetic and reactive methodologies outlined in this guide provide a framework for researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

References

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

-

4-(3-Chloropropyl)pyridine | C8H10ClN | CID 205442. PubChem. [Link]

-

An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2018). NIH. [Link]

-

Antibacterial and antibiofilm activities of synthetic analogs of 3-alkylpyridine marine alkaloids. ResearchGate. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b)... ResearchGate. [Link]

-

3-Chloropyridine | C5H4ClN | CID 12287. PubChem. [Link]

-

C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(3-Chloropropyl)pyridine | C8H10ClN | CID 205442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3-(3-Chloropropyl)pyridine

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block relevant to professionals in chemical research, drug development, and materials science. We will delve into its core chemical identity, synthesis, applications, and safety considerations, grounding the discussion in established scientific principles and methodologies.

This compound is a derivative of pyridine, a foundational six-membered aromatic heterocycle containing one nitrogen atom.[1] The molecule is characterized by a propyl chloride chain attached at the third position of the pyridine ring. This specific substitution pattern dictates its reactivity and utility as a chemical intermediate.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 21011-66-5 .[2][3]

Chemical Structure

The structure consists of a pyridine ring where the hydrogen atom at position 3 is substituted with a 3-chloropropyl group.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound and its hydrochloride salt, which is also a common commercially available form.[4][5]

| Property | Value | Source |

| CAS Number | 21011-66-5 | [2][3] |

| Molecular Formula | C₈H₁₀ClN | [4] |

| Molecular Weight | 155.62 g/mol | [6] |

| Monoisotopic Mass | 155.05017 Da | [4] |

| InChI Key | QRMAZKNPBZDWDH-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CN=C1)CCCCl | [4] |

| CAS Number (HCl salt) | 17944-58-0 | [5] |

| Molecular Formula (HCl salt) | C₈H₁₁Cl₂N | [5] |

| Molecular Weight (HCl salt) | 192.09 g/mol |

Synthesis and Reaction Mechanism

This compound is typically synthesized from its corresponding alcohol, 3-(3-pyridyl)propanol. The conversion of the terminal hydroxyl group into a chloride is a crucial activation step, transforming a poor leaving group (-OH) into a good leaving group (-Cl), thereby facilitating subsequent nucleophilic substitution reactions.

A standard and highly effective method for this chlorination is the use of thionyl chloride (SOCl₂).[7] This approach is favored in laboratory settings for its efficiency and the clean nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.

Synthesis Workflow

The diagram below outlines the logical flow of the synthesis process.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplar)

This protocol is adapted from a similar synthesis of a positional isomer and represents a standard laboratory procedure.[7]

-

Preparation: Dissolve 3-(3-pyridyl)propanol (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. Causality: This step is critical to control the initial exothermic reaction between the alcohol and thionyl chloride, preventing side reactions and ensuring safety.

-

Reagent Addition: Add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5-10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred, chilled saturated solution of sodium bicarbonate (NaHCO₃). Trustworthiness: This step must be performed cautiously in a well-ventilated fume hood, as it neutralizes excess acid and generates CO₂ gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel or vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature. The pyridine ring is a common motif in pharmacologically active compounds, while the terminal alkyl chloride provides a reactive site for nucleophilic substitution.[8] This makes it an invaluable building block for elaborating molecular complexity.

-

Pharmaceutical Synthesis: It serves as a key intermediate for introducing the pyridylpropyl moiety into larger molecules. This is a common strategy in the development of antagonists for various receptors or inhibitors for enzymes where the pyridine nitrogen can act as a hydrogen bond acceptor.

-

Agrochemicals: Similar to other chloropyridine derivatives, it can be a precursor in the synthesis of novel herbicides and insecticides.[8]

-

Materials Science: The pyridine group can be used to coordinate with metal centers or to impart specific electronic properties, making derivatives useful in the development of functional materials.

Safety and Handling

As with any chlorinated organic compound and pyridine derivative, this compound must be handled with appropriate care. While a specific, comprehensive safety datasheet is not widely available, data from the parent compound, 3-Chloropyridine, provides a strong basis for hazard assessment.

-

Hazards: 3-Chloropyridine is known to be toxic if it comes into contact with skin and is irritating to the skin, eyes, and respiratory system.[9] It is suspected of causing genetic defects.[9] It is reasonable to assume that this compound carries similar risks.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Handling: Avoid breathing vapors or mist.[9] Wash hands thoroughly after handling. Keep the container tightly closed and away from heat or ignition sources.[10]

-

First Aid:

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound, identified by CAS number 21011-66-5, is a versatile and valuable chemical intermediate. Its structure, featuring a reactive alkyl chloride and a pharmaceutically relevant pyridine core, makes it a strategic building block in medicinal chemistry, agrochemical synthesis, and materials science. Understanding its synthesis via standard chlorination reactions and adhering to strict safety protocols are essential for its effective and safe utilization in a research and development setting.

References

-

PrepChem.com. Synthesis of 4-(3-chloropropyl)pyridine (21). [Link]

-

PubChem. This compound hydrochloride (C8H10ClN). [Link]

-

PubChem. Pyridine, 2-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205438. [Link]

-

PubChem. 4-(3-Chloropropyl)pyridine | C8H10ClN | CID 205442. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Chloropyridine, 99%. [Link]

-

PubChem. 4-(3-chloropropyl)pyridine hydrochloride (C8H10ClN). [Link]

- Google Patents.

-

Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

-

PubChem. 3-Chloropyridine | C5H4ClN | CID 12287. [Link]

-

PubChem. 2-(3-chloropropyl)pyridine (C8H10ClN). [Link]

-

Wikipedia. Pyridine. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. This compound | 21011-66-5 [sigmaaldrich.com]

- 3. 21011-66-5|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound hydrochloride (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 5. 17944-58-0 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-(3-Chloropropyl)pyridine | C8H10ClN | CID 205442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Role of 3-(3-Chloropropyl)pyridine in Modern Synthesis

An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Chloropropyl)pyridine

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic pyridine ring and an electrophilic chloropropyl side chain, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. Understanding the fundamental physicochemical properties of this compound—namely its solubility in various solvent systems and its stability under common laboratory and storage conditions—is paramount for developing robust, reproducible, and scalable synthetic protocols.

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to handle this reagent effectively, ensuring the integrity of their experimental outcomes. We will delve into predictive assessments based on molecular structure, outline rigorous experimental protocols for characterization, and discuss common degradation pathways, thereby offering a holistic and actionable resource.

Section 1: Physicochemical and Solubility Profile

A foundational understanding of a compound's properties begins with its solubility. This parameter dictates the choice of reaction media, purification methods, and formulation vehicles. While extensive quantitative solubility data for this compound is not widely published, a robust profile can be constructed from its structural features and by comparison with related molecules.

Predicted Solubility

The structure of this compound incorporates a polar aromatic pyridine moiety and a more non-polar alkyl chloride chain. This duality suggests miscibility with a broad range of organic solvents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents. The principle of "like dissolves like" provides a strong predictive framework.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The strong dipole moments of these solvents effectively solvate the polar pyridine ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding between the solvent's hydroxyl group and the pyridine nitrogen facilitates dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Structural similarity and favorable dipole-dipole interactions lead to high solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium to High | Moderate polarity allows for effective solvation of the entire molecule. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Medium | The non-polar nature of these solvents is less effective at solvating the polar pyridine ring, though the alkyl chain provides some compatibility. |

| Aqueous | Water | Low / Slight | The parent compound, 3-chloropyridine, is described as slightly soluble in water[1]. The addition of the propyl chain is expected to further decrease aqueous solubility. Solubility would be pH-dependent, increasing in acidic conditions due to the formation of the pyridinium salt. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Methodology: Isothermal Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent from Table 1. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a moderate speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase for analysis) to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (see Section 3 for a sample method).

-

Calculation: Determine the concentration of the diluted sample against a standard curve of known concentrations. Back-calculate to find the concentration in the original saturated supernatant, which represents the equilibrium solubility.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility assay.

Section 2: Stability Profile and Degradation Pathways

The stability of a reagent is a critical factor influencing its shelf-life, the design of reaction conditions, and the impurity profile of the final product. This compound is generally stable under recommended storage conditions, but it possesses functional groups susceptible to degradation under chemical, thermal, or photolytic stress.[1]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[2]

Methodology: Forced Degradation Protocol

A stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) is prepared and subjected to the following stress conditions in parallel with a control sample protected from the stressor.

-

Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl) to the stock solution. Heat at 60 °C for 24 hours. Neutralize the sample before analysis.

-

Causality: The low pH can protonate the pyridine nitrogen, potentially influencing the reactivity of the side chain, or promote hydrolysis of the alkyl chloride.

-

-

Basic Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH) to the stock solution. Heat at 60 °C for 24 hours. Neutralize the sample before analysis.

-

Causality: The hydroxide ion is a potent nucleophile that can directly displace the chloride via an S_N2 reaction, leading to the corresponding alcohol.

-

-

Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the stock solution. Store at room temperature for 24 hours.

-

Causality: The pyridine ring is susceptible to oxidation, potentially forming N-oxides or undergoing ring opening under harsh oxidative conditions.[3]

-

-

Thermal Degradation: Store the solid compound and a solution sample in an oven at a high temperature (e.g., 70-80 °C) for 48 hours.

-

Causality: High temperatures provide the activation energy for decomposition reactions. Safety data for the related 3-chloropyridine indicates that thermal decomposition may produce toxic fumes like nitrogen oxides and hydrogen chloride.[4]

-

-

Photodegradation: Expose a solution of the compound to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Causality: UV or visible light can provide the energy to promote molecules to an excited state, leading to bond cleavage or reactions with other molecules. Compounds with aromatic systems are often susceptible to photodegradation.[7]

-

Potential Degradation Pathways

Based on the chemical structure and results from forced degradation studies, several degradation pathways can be postulated. The primary points of lability are the carbon-chlorine bond and the pyridine ring itself.

-

Hydrolysis: Under basic or neutral aqueous conditions, the primary degradation product is expected to be 3-(3-hydroxypropyl)pyridine, formed via nucleophilic substitution of the chloride.

-

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. More aggressive oxidation could potentially lead to cleavage of the pyridine ring, a known degradation pathway for pyridine in microbial systems.[8]

-

Intramolecular Cyclization: Under certain conditions, particularly in the presence of a non-nucleophilic base, the pyridine nitrogen could potentially act as an intramolecular nucleophile, displacing the chloride to form a cyclized quaternary pyridinium salt.

Diagram 2: Potential Degradation Pathways for this compound

Sources

- 1. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICSC 0323 - PYRIDINE [chemicalsafety.ilo.org]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Photostability | SGS [sgs.com]

- 7. q1scientific.com [q1scientific.com]

- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Chloropropyl)pyridine: Reactivity, Hazards, and Safe Handling

Abstract: 3-(3-Chloropropyl)pyridine is a bifunctional molecule of significant interest in synthetic chemistry, particularly as a versatile building block in the development of pharmaceutical agents and other high-value chemical entities. Its unique structure, combining an electron-deficient pyridine ring with a reactive alkyl chloride side chain, presents a specific set of opportunities and challenges. This guide provides a comprehensive analysis of its chemical reactivity, details its associated hazards, and outlines rigorous protocols for its safe handling, storage, and disposal. The content herein is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this compound in a laboratory setting.

Physicochemical and Structural Properties

A foundational understanding of a chemical begins with its physical and structural characteristics. This compound is a substituted pyridine derivative. While data for the free base is available, it is often supplied and handled as its hydrochloride salt, which exhibits greater stability.

| Property | Data | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonym(s) | 3-(γ-Chloropropyl)pyridine | |

| CAS Number | 21011-66-5 (free base) | |

| 17944-58-0 (hydrochloride salt) | [2] | |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.63 g/mol | |

| Appearance | Colorless to pale yellow liquid (free base) | [3] |

| Melting Point | 128-130 °C (hydrochloride salt) | [2] |

Core Reactivity Profile

The reactivity of this compound is dictated by two primary features: the alkyl chloride on the side chain and the electronic nature of the pyridine ring.

Nucleophilic Substitution at the Propyl Chain

The most prominent reaction pathway for this molecule is the nucleophilic substitution of the chloride on the propyl side chain. The carbon atom bonded to the chlorine is electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Causality: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This is because it involves a primary alkyl halide, which is sterically unhindered, allowing for backside attack by the nucleophile. The chloride ion is an excellent leaving group due to its stability as a weak base.[4] This reactivity is the cornerstone of its utility as a synthetic building block, enabling the facile introduction of the 3-pyridylpropyl moiety into various molecular scaffolds.

Common nucleophiles used in reactions with this compound include:

-

Amines (primary, secondary) to form substituted aminoalkylpyridines.

-

Thiols to form thioethers.

-

Alkoxides or phenoxides to form ethers.

-

Cyanide to introduce a nitrile group, which can be further elaborated.

-

Carbanions (e.g., from malonic esters) for carbon-carbon bond formation.

Caption: SN2 mechanism for this compound.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This has profound implications for its reactivity.[5]

-

Nucleophilic Aromatic Substitution (SNAr): Unlike benzene, the pyridine ring is activated towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions relative to the nitrogen.[6][7] The negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it.[8] While the side chain is at the C3 position, strong nucleophiles under harsh conditions can potentially react with the ring itself, though this is less common than substitution on the side chain.

-

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack. The nitrogen atom's lone pair is basic and will coordinate with the electrophile or Lewis acid catalyst, placing a positive charge on the ring and further deactivating it. If substitution is forced under harsh conditions, it occurs primarily at the C3 position.[9]

-

N-Alkylation and N-Oxidation: The lone pair on the nitrogen atom makes it basic and nucleophilic. It readily reacts with acids to form pyridinium salts and can be oxidized by peracids to form the corresponding N-oxide.[5]

Applications in Pharmaceutical and Chemical Synthesis

The dual reactivity of this compound makes it a valuable linker and pharmacophore component. It is used in the synthesis of a wide range of compounds, including antihistamines, antipsychotics, and other CNS-active agents.[5][10] The typical synthetic strategy involves using a nucleophile from a core molecular scaffold to displace the chloride, thereby tethering the 3-pyridylpropyl group to the molecule of interest.

Representative Experimental Protocol: Synthesis of an N-substituted Alkylpyridine

This protocol is a generalized representation and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be performed before any execution.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the primary or secondary amine (1.0 eq.), a suitable solvent (e.g., acetonitrile or DMF), and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5 eq.).

-

Reagent Addition: While stirring under a nitrogen atmosphere, add this compound (1.1 eq.) dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the SN2 reaction. The base is required to neutralize the HCl formed if the amine nucleophile is used as its salt, or to deprotonate the amine, increasing its nucleophilicity.

-

Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts or DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via flash column chromatography on silica gel.

Hazard Identification and Risk Assessment

This compound and its structural analogs, such as 3-Chloropyridine, are hazardous substances that require stringent safety controls. The following hazard profile is compiled from safety data sheets of closely related materials and should be considered representative.[11]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed | [12] |

| Acute Toxicity (Dermal) | GHS06 | Danger | H310: Fatal in contact with skin | |

| Acute Toxicity (Inhalation) | GHS06 | Danger | H330: Fatal if inhaled | |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [11] |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity (Single) | GHS07 | Warning | H335: May cause respiratory irritation | [11] |

| Specific Target Organ Toxicity (Repeated) | GHS08 | Warning | H373: May cause damage to organs through prolonged or repeated exposure | |

| Hazardous to the Aquatic Environment | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects | |

| Physical Hazards | GHS02 | Warning | H227: Combustible liquid | [11] |

Toxicological Summary: Exposure can cause severe health effects. The compound is classified as fatal upon dermal contact or inhalation. It is also harmful if ingested. Direct contact causes skin irritation and serious, potentially irreversible, eye damage.[11] Vapors may irritate the respiratory system.[11] Chronic exposure may lead to organ damage.

Physical and Environmental Hazards: The substance is a combustible liquid and should be kept away from ignition sources.[11] It is also very toxic to aquatic organisms, and release into the environment must be strictly avoided.

Safe Handling and Emergency Protocols

A multi-layered approach to safety, prioritizing engineering controls, is mandatory when handling this compound.

Caption: A standard workflow for safely handling hazardous chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Control: All handling of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors.[13]

-

Personal Protective Equipment:

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Double-gloving is recommended.[14]

-

Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[15]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[15]

-

Respiratory Protection: For spill cleanup or situations where fume hood use is not possible, a NIOSH-approved respirator with an appropriate cartridge is required.[13][16]

-

Storage and Incompatibility

-

Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[13][14] The container must be kept tightly closed. Store in a locked cabinet or an area accessible only to authorized personnel.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as this can lead to violent reactions.[11][17]

Spill Management and Disposal

-

Spills: In the event of a spill, evacuate the area immediately. Wearing full PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[13][14] Collect the material into a sealed, labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.[15]

-

Disposal: All waste containing this compound is considered hazardous waste. It must be disposed of through a licensed waste disposal company in accordance with all federal, state, and local regulations.[13] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method.[11]

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Caption: Hierarchy of controls for managing chemical hazards.

Conclusion

This compound is a powerful synthetic intermediate whose utility is directly linked to its inherent reactivity. The primary reaction pathway, SN2 substitution on the alkyl chain, allows for its incorporation into diverse molecular structures. However, this reactivity is coupled with significant health and environmental hazards, including fatal acute toxicity, severe irritation, and high aquatic toxicity. A comprehensive understanding of both its chemical behavior and its hazardous properties is essential for its safe and effective use. Strict adherence to the hierarchy of controls—prioritizing engineering solutions like fume hoods and mandating appropriate PPE—is non-negotiable for any personnel handling this compound.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Chloropyridine.

- PubChem. Pyridine, 2-(3-chloropropyl)-, hydrochloride. National Center for Biotechnology Information.

- University of Washington. Standard Operating Procedures for Hazardous Chemicals: Pyridine.

- ChemicalBook. (n.d.). This compound hydrochloride Product Description.

- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.

- Thermo Fisher Scientific. (2007). Safety Data Sheet for 3-Chloropyridine.

- Thermo Fisher Scientific. (2010). Safety Data Sheet for Pyridine hydrochloride.

- Wikipedia. (n.d.). 3-Chloropyridine.

- University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions.

- M. A. Chem. (2017). Nucleophilic substitution of pyridine. YouTube.

- PubChemLite. (n.d.). This compound hydrochloride (C8H10ClN).

- PubChem. 3-Chloropyridine. National Center for Biotechnology Information.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

- Chemistry Online. (2022). Nucleophilic substitution of pyridines.

- BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.

- Sigma-Aldrich. (n.d.). 2-(3-Chloropropyl)pyridine hydrochloride.

- Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine.

- Sigma-Aldrich. (n.d.). This compound.

- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- PubChem. 4-(3-Chloropropyl)pyridine. National Center for Biotechnology Information.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine....

- SlideShare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.

- PubChem. 2-(3-chloropropyl)-1H-imidazo[4,5-b]pyridine. National Center for Biotechnology Information.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. Centers for Disease Control and Prevention.

- GOV.UK. (n.d.). Pyridine: incident management.

- American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.

- PubChemLite. (n.d.). 4-(3-chloropropyl)pyridine hydrochloride (C8H10ClN).

Sources

- 1. PubChemLite - this compound hydrochloride (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 2. 17944-58-0 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. youtube.com [youtube.com]

- 9. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. Pyridine, 2-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ashp.org [ashp.org]

- 17. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

commercial availability of 3-(3-Chloropropyl)pyridine

An In-depth Technical Guide to the Commercial Availability and Application of 3-(3-Chloropropyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its bifunctional nature, combining the nucleophilic pyridine ring with a reactive chloropropyl side chain, makes it a versatile intermediate for synthesizing a wide array of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, delves into its critical role in drug discovery, presents a robust, field-proven synthesis protocol for instances where commercial acquisition is not feasible, and outlines essential safety and handling procedures. The content herein is synthesized from authoritative sources to ensure technical accuracy and practical utility for professionals in the field.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone in pharmaceutical science, found in numerous FDA-approved drugs targeting a vast range of conditions, including cancer, central nervous system disorders, and infectious diseases[1]. The prevalence of this heterocycle stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to improve the aqueous solubility of parent molecules—a critical factor in drug formulation[2][3].

This compound (CAS No. 21011-66-5) emerges as a particularly valuable derivative. The pyridine ring itself can be a key pharmacophore, while the 3-chloropropyl group at the C-3 position provides a reactive handle for covalent modification. This alkyl chloride moiety is an excellent electrophile, susceptible to nucleophilic substitution reactions. This allows for the strategic linkage of the pyridine core to other bioactive molecules or functional groups, enabling the systematic exploration of chemical space in lead optimization campaigns[4]. Its utility is central to constructing novel compounds where the pyridine unit imparts desired pharmacological properties and the linker modulates potency, selectivity, or pharmacokinetic profiles.

Key Chemical Properties:

-

Appearance: Typically supplied as a liquid or solid, depending on purity and storage conditions.

Commercial Availability and Procurement

For research and development purposes, sourcing high-quality starting materials is paramount. This compound is available from several specialized chemical suppliers. Availability, purity, and cost can vary, making a comparative analysis essential for project planning and budgeting. Below is a summary of prominent commercial sources.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD, Approx.) |

| Sigma-Aldrich | 21011-66-5 | 95% | 100 mg - 1 g | $418.60 (100 mg) - $1,207.70 (1 g) |

| BLD Pharm | 21011-66-5 | Not specified | Inquire for details | Pricing available upon inquiry |

| Dayang Chem (Hangzhou) Co., Ltd. | 21011-66-5 | Not specified | 100 g | Pricing available upon inquiry |

Note: Prices and availability are subject to change and may vary based on institutional contracts and location. Data compiled from supplier websites.[5][6][7]

The decision to purchase versus synthesize often depends on the scale of the research. For initial screening and small-scale experiments, direct purchase is typically the most efficient route. However, for larger-scale campaigns or when specific purity grades are required that are not commercially available, in-house synthesis becomes a viable and often necessary alternative.

Application in Drug Discovery and Medicinal Chemistry